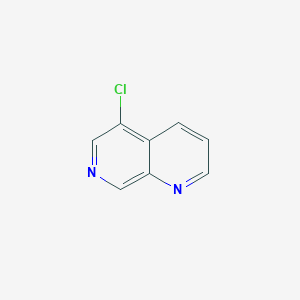

5-Chloro-1,7-naphthyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2/c9-7-4-10-5-8-6(7)2-1-3-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGADLMIVBVUSFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30498390 | |

| Record name | 5-Chloro-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30498390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67967-10-6 | |

| Record name | 5-Chloro-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30498390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-chloro-1,7-naphthyridine solubility in organic solvents

An In-depth Technical Guide to the Solubility of 5-chloro-1,7-naphthyridine in Organic Solvents

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. As a substituted naphthyridine, its rigid, bicyclic aromatic core serves as a valuable scaffold for the synthesis of novel therapeutic agents. The 1,7-naphthyridine framework is found in molecules with a range of biological activities, making its derivatives attractive targets for drug discovery programs.[1] The introduction of a chlorine atom at the 5-position provides a key handle for further chemical modification, enabling the exploration of structure-activity relationships (SAR).

Understanding the solubility of this compound in organic solvents is a critical prerequisite for its effective use in synthesis, purification, formulation, and biological screening. Solubility dictates the choice of reaction conditions, the feasibility of crystallization for purification, and the preparation of stock solutions for high-throughput screening and other assays.

This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes the foundational principles governing its solubility, provides a robust experimental protocol for its determination, and discusses advanced computational models for its prediction.

Section 1: Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its physicochemical properties. While experimental data for this compound is scarce, we can estimate its properties based on its structure and data from closely related analogues. These predicted values provide a basis for understanding its expected behavior in various solvents.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source/Comment |

| Molecular Formula | C₈H₅ClN₂ | - |

| Molecular Weight | 164.59 g/mol | Calculated |

| Predicted XlogP | ~2.0 - 2.8 | Estimated based on related structures like 5-Bromo-8-chloro-1,7-naphthyridine.[1] |

| Topological Polar Surface Area (TPSA) | ~25.7 Ų | Calculated; similar to other non-functionalized naphthyridines. |

| Hydrogen Bond Acceptors | 2 (the nitrogen atoms) | Structural analysis. |

| Hydrogen Bond Donors | 0 | Structural analysis. |

| Physical Form | Solid (predicted) | Typical for similar aromatic heterocyclic compounds.[2] |

Causality Behind the Properties:

-

Molecular Structure: this compound possesses a planar, aromatic ring system, which contributes to its solid nature and influences its stacking interactions. The molecule is largely nonpolar, but the two nitrogen atoms introduce regions of higher electron density, creating a dipole moment and allowing for hydrogen bond acceptance.

-

Polarity and Lipophilicity (XlogP): The predicted XlogP value in the range of 2.0-2.8 suggests that the compound is moderately lipophilic ("fat-loving"). This indicates a preference for nonpolar or moderately polar environments over highly aqueous ones. The chlorine atom contributes to this lipophilicity.

-

Hydrogen Bonding: The absence of hydrogen bond donors and the presence of two acceptor sites (the ring nitrogens) are critical. This means that this compound can interact favorably with protic solvents (which can donate hydrogen bonds) and polar aprotic solvents (which have significant dipole moments).

Section 2: Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This means that a solute will dissolve best in a solvent that has similar intermolecular forces.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces (dispersion forces). Given the aromatic but also polar nature of this compound, its solubility in such solvents is expected to be low. The energy required to break the crystal lattice of the solid is not sufficiently compensated by the weak solute-solvent interactions.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents have large dipole moments but do not donate hydrogen bonds. They can engage in dipole-dipole interactions with the polar regions of this compound. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are particularly effective at dissolving a wide range of organic compounds and are expected to be good solvents for this naphthyridine derivative.[3]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both accept and donate hydrogen bonds. They can interact with the nitrogen atoms of this compound through hydrogen bonding, which is a strong intermolecular force. Therefore, good solubility is anticipated in these solvents, although it may be less than in highly polar aprotic solvents like DMSO.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and can interact favorably with the chloro-substituted aromatic ring. Moderate to good solubility is expected.

Caption: Interplay of solute and solvent properties governing solubility.

Section 3: Predicted Solubility Profile

Based on the theoretical principles discussed above, a qualitative solubility profile for this compound can be predicted. It is crucial to note that these are educated estimates and should be confirmed experimentally.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents at Room Temperature

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong dipole-dipole interactions. |

| Dimethylformamide (DMF) | Polar Aprotic | High | Strong dipole-dipole interactions. |

| Methanol | Polar Protic | Moderate to High | Hydrogen bonding with ring nitrogens. |

| Ethanol | Polar Protic | Moderate | Hydrogen bonding, but less polar than methanol. |

| Dichloromethane (DCM) | Chlorinated | Moderate | Favorable polarity and interactions with the chloro-group. |

| Chloroform | Chlorinated | Moderate | Similar to DCM. |

| Acetone | Polar Aprotic | Moderate | Dipole-dipole interactions. |

| Ethyl Acetate | Polar Aprotic | Low to Moderate | Less polar than other aprotic solvents. |

| Toluene | Nonpolar (Aromatic) | Low | Mismatched polarity; some pi-stacking possible. |

| Hexane | Nonpolar (Aliphatic) | Very Low / Insoluble | Significant mismatch in intermolecular forces. |

Section 4: Experimental Protocol for Thermodynamic Solubility Determination

To obtain accurate, quantitative solubility data, the isothermal shake-flask method is the gold standard. This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured.

Objective: To determine the thermodynamic (equilibrium) solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvent (HPLC grade or equivalent)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Quantification instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

Step-by-Step Methodology:

-

Preparation of a Saturated Solution (The "Why"):

-

Step 1.1: Add an excess amount of solid this compound to a vial. "Excess" is critical; you must be able to visually confirm the presence of undissolved solid at the end of the equilibration period. This ensures the solution is saturated.

-

Step 1.2: Add a known volume of the selected solvent to the vial.

-

Step 1.3: Tightly cap the vial to prevent solvent evaporation.

-

-

Equilibration (The "Why"):

-

Step 2.1: Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Step 2.2: Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, but 48-72 hours is preferable to ensure dissolution and potential solid-state phase transitions have stabilized.[4] The goal is to reach a state where the rate of dissolution equals the rate of precipitation.

-

-

Sample Preparation (The "Why"):

-

Step 3.1: After equilibration, let the vials stand undisturbed for at least 2 hours to allow the excess solid to settle. This minimizes clogging of the filter in the next step.

-

Step 3.2: Carefully draw a sample from the clear supernatant using a syringe.

-

Step 3.3: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all undissolved microparticles, which would otherwise lead to an overestimation of solubility.

-

-

Quantification (The "Why"):

-

Step 4.1: Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

-

Step 4.2: Generate a calibration curve using the analytical instrument of choice (e.g., by plotting UV absorbance vs. concentration). The curve must be linear in the expected concentration range (R² > 0.99). This validates the accuracy of the measurement method.

-

Step 4.3: Accurately dilute the filtered saturated solution to bring its concentration into the linear range of the calibration curve.

-

Step 4.4: Analyze the diluted sample and determine its concentration using the calibration curve.

-

Step 4.5: Calculate the original concentration in the saturated solution by multiplying by the dilution factor. This value is the solubility, typically expressed in mg/mL or mol/L.

-

Caption: Experimental workflow for thermodynamic solubility determination.

Section 5: Advanced Computational Approaches for Solubility Prediction

For early-stage drug discovery, where experimental determination for numerous compounds is impractical, computational models can provide valuable estimates.

-

Thermodynamic Models: These models, such as UNIFAC and COSMO-RS, use group contribution methods or quantum chemical calculations to predict the activity coefficients of a solute in a solvent, from which solubility can be derived.[5][6] They are powerful because they are based on physical principles but can be complex to implement.

-

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish a mathematical relationship between the chemical structure (represented by molecular descriptors) and the solubility of a compound.[7] These models are trained on large datasets of experimentally determined solubilities and can be very fast for predicting the solubility of new compounds, provided the new compound is similar to those in the training set.

-

Machine Learning (ML) Models: More recently, machine learning algorithms like Random Forest and Artificial Neural Networks have been applied to large solubility datasets.[8][9] These models can capture highly complex, non-linear relationships between molecular features and solubility, often achieving high predictive accuracy.[10]

Section 6: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from similar chlorinated heterocyclic compounds suggest the following precautions:

-

Hazards: Assumed to be harmful if swallowed, and may cause skin and serious eye irritation.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety goggles.

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.

Researchers must consult the supplier-specific SDS before handling this compound.

Conclusion

While quantitative experimental data for the solubility of this compound is not readily found in the literature, this guide provides a comprehensive framework for understanding and determining this crucial parameter. Based on its chemical structure, it is predicted to be most soluble in polar aprotic solvents like DMSO and DMF, with moderate to good solubility in polar protic and chlorinated solvents. For any application requiring precise solubility values, the experimental protocol detailed herein should be followed. The use of computational models can further aid in solvent selection and the prioritization of compounds in early-stage drug development.

References

-

ResearchGate. Solubility prediction methods for drug/drug like molecules. Available at: [Link]

-

Bouillot, B., Teychené, S., & Biscans, B. (2015). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. Fluid Phase Equilibria, 405, 1-12. Available at: [Link]

-

ResearchGate. An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. Available at: [Link]

-

Vermeire, F. H., & Green, W. H. (2023). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Available at: [Link]

-

ACS Publications. Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. Available at: [Link]

-

Hansen Solubility Parameters. Official Website. Available at: [Link]

-

ResearchGate. An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. Available at: [Link]

-

Avdeef, A., & Yalkowsky, S. H. (2023). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. Advanced Drug Delivery Reviews, 198, 114881. Available at: [Link]

-

Stenutz, R. Hansen solubility parameters. Available at: [Link]

-

ResearchGate. Using QSAR model for studying heterocycles activity. Available at: [Link]

-

JETIR.org. FROM MOLECULES TO MEDICINES: QSAR INNOVATIONS IN DRUG DISCOVERY AND VIRTUAL SCREENING. Available at: [Link]

-

Moroccan Journal of Chemistry. 3D-QSAR modeling, Molecular Docking and drug-like properties investigations of novel heterocyclic compounds derived from Magnolia Officinalis as Hit Compounds against NSCLC. Available at: [Link]

-

SciTechnol. Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. Available at: [Link]

-

The Royal Society of Chemistry. Supporting information. Available at: [Link]

-

Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Available at: [Link]

-

Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Available at: [Link]

-

Unipd. Predicting drug solubility in organic solvents mixtures. Available at: [Link]

-

Hansen Solubility Parameters. Online Calculator. Available at: [Link]

- Paudler, W. W., & Kress, T. J. (1970). The Naphthyridines. In The Chemistry of Heterocyclic Compounds (Vol. 27, pp. 1-256). John Wiley & Sons, Inc.

-

International Journal of Chemical and Physical Sciences. Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-chloro-1,7-naphthyridine | 35192-05-3 [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids (sort by hydrogen bonding) [accudynetest.com]

- 5. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jetir.org [jetir.org]

- 8. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. physchemres.org [physchemres.org]

- 10. pubs.acs.org [pubs.acs.org]

Technical Guide: Calculated logP and Hydrophobicity of 5-Chloronaphthyridine Derivatives

This guide serves as a technical manual for the physicochemical characterization of 5-chloronaphthyridine derivatives, focusing on lipophilicity (logP) assessment. It is designed for medicinal chemists and computational toxicologists optimizing heteroaromatic scaffolds.

Executive Summary

The 5-chloronaphthyridine scaffold represents a "privileged structure" in kinase and antibacterial drug discovery. Its utility stems from the 5-chloro substituent acting as a reactive handle for SNAr diversifications and a modulator of lipophilicity. However, the amphiphilic nature of the naphthyridine core (containing two basic nitrogens) combined with the lipophilic chlorine creates challenges in accurate logP prediction. This guide details the structural basis of its hydrophobicity, computational prediction protocols (cLogP), and experimental validation via OECD 117 HPLC methods.

Part 1: The Scaffold Architecture & Regiochemistry

To accurately calculate logP, one must first define the isomeric landscape. The term "5-chloronaphthyridine" typically refers to derivatives of the 1,6-naphthyridine system, as the 1,5-isomer has nitrogen at position 5.

Structural Isomerism and Numbering

In the 1,6-naphthyridine system, the chlorine atom at position 5 occupies a unique electronic environment:

-

Peri-Interaction: It is spatially adjacent to the C4 proton, creating steric bulk that disrupts planar solvation shells.

-

Electronic Deficit: The 1,6-naphthyridine ring is

-deficient. The electronegative chlorine (Inductive effect

The "Chloro-Effect" on Hydrophobicity

Chlorine is a "lipophilic vacuum." Unlike fluorine, which is small and highly solvated, chlorine is large, polarizable, and sheds water.

-

Hansch

Constant: The contribution of a Cl substituent to logP is approximately +0.71 . -

Solvation Penalty: The 5-Cl substituent increases the energy required to form a cavity in the aqueous solvent, driving the molecule into the lipid phase.

Part 2: Computational Hydrophobicity (cLogP)

Relying on a single algorithm for nitrogen-rich heterocycles is risky. A consensus approach is required.

Comparative Algorithms

| Method | Mechanism | Suitability for Naphthyridines |

| aLogP (Atom-based) | Sums contributions of individual atoms. | Low. Often underestimates the solvation penalty of the two nitrogens in a fused system. |

| cLogP (Fragment-based) | Sums defined fragments (e.g., "chloropyridine" fragment). | High. Captures the "correction factors" for ortho-interactions and fused rings. |

| ML-LogP (Machine Learning) | Neural networks trained on ChEMBL/PubChem data. | Medium. Accurate only if the training set included sufficient fused diaza-heterocycles. |

Calculated Data Matrix

The following table presents calculated consensus values for 5-chloro-1,6-naphthyridine compared to its metabolic precursors and bioisosteres.

| Compound | Substituent (R) | cLogP (Consensus) | Predicted Solubility (logS) | |

| 1,6-Naphthyridine | H | 0.72 | 0.00 | -1.5 (High) |

| 5-Chloro-1,6-naphthyridine | Cl | 1.45 | +0.73 | -2.8 (Moderate) |

| 5-Fluoro-1,6-naphthyridine | F | 0.88 | +0.16 | -1.9 (High) |

| 5-Methyl-1,6-naphthyridine | CH | 1.25 | +0.53 | -2.1 (High) |

| 5-Methoxy-1,6-naphthyridine | OCH | 1.15 | +0.43 | -2.0 (High) |

Insight: The 5-chloro derivative sits in the "Goldilocks zone" (logP ~1.5). It is lipophilic enough to cross membranes but not so lipophilic that it precipitates in assays, making it an ideal intermediate.

Part 3: Experimental Validation Protocol (OECD 117)

Calculated values must be validated. For 5-chloronaphthyridines, the OECD Guideline 117 (HPLC Method) is superior to the Shake Flask method due to the compound's potential for emulsion formation and low UV extinction coefficients in water.

Principle

Retention time (

Step-by-Step Protocol

-

System Setup:

-

Column: C18 end-capped silica (e.g., Agilent Zorbax Eclipse), 150 mm x 4.6 mm.

-

Mobile Phase: Methanol/Water (75:25 v/v). Note: Avoid buffers if possible to measure neutral species, but use 10mM Ammonium Acetate pH 7.4 if logD is required.

-

Flow Rate: 1.0 mL/min, Isocratic.

-

Detection: UV at 254 nm (aromatic core) and 280 nm.

-

-

Dead Time (

) Determination:-

Inject Thiourea or Sodium Nitrate . These are unretained. Record

.

-

-

Calibration Standards (Reference Compounds):

-

Inject a mix of standards with known logP values flanking the target (0.5 to 2.5).

-

Recommended: Acetanilide (1.16), Acetophenone (1.58), Benzene (2.13).

-

-

Measurement:

Part 4: Logical Workflows & Signaling

Workflow: From Calculation to Validation

This diagram illustrates the decision matrix for assessing hydrophobicity in this scaffold.

Caption: Decision tree for selecting the appropriate validation method based on initial computational predictions.

Synthetic Utility & Hydrophobicity Shift

The 5-chloro group is rarely the final drug; it is a "hydrophobic spike" used to facilitate purification before being displaced by polar nucleophiles.

Caption: The "Hydrophobicity Spike" strategy. Chlorination temporarily increases logP to facilitate organic extraction before final functionalization.

Part 5: References

-

OECD Guidelines for the Testing of Chemicals. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[1] OECD Publishing. [Link]

-

Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Foundational text for fragment constants).

-

Madaan, A., et al. (2015).[3] 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie. [Link]

-

Summerfield, C. J. E., & Pattison, G. (2026).[4] Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. [Link]

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

Sources

- 1. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 2. oecd.org [oecd.org]

- 3. Napthyridine-derived compounds as promising inhibitors for Staphylococcus aureus CrtM: a primer for the discovery of potential anti-Staphylococcus aureus agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) DOI:10.1039/D5SC07348K [pubs.rsc.org]

The Definitive Guide to 1,7-Naphthyridine: IUPAC Nomenclature and Numbering

A Technical Resource for Chemical and Pharmaceutical Scientists

The 1,7-naphthyridine core is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potential as antitumor and anti-inflammatory agents.[1][2][3] A comprehensive understanding of its nomenclature and numbering is fundamental for unambiguous communication and the systematic exploration of its chemical space. This guide provides an in-depth exploration of the IUPAC-sanctioned naming and numbering conventions for the 1,7-naphthyridine ring system.

The 1,7-Naphthyridine Scaffold: An Overview

1,7-Naphthyridine is a bicyclic aromatic compound with the molecular formula C₈H₆N₂. It belongs to the family of naphthyridines, which are diazanaphthalenes characterized by the presence of one nitrogen atom in each of the two fused pyridine rings.[4] There are six possible isomers of naphthyridine, distinguished by the positions of the nitrogen atoms.[4] The 1,7-isomer, also known by synonyms such as 1,7-Diazanaphthalene and 1,7-Pyridopyridine, is a key building block in the synthesis of various biologically active molecules.[5][6][7]

The Cornerstone: Numbering the 1,7-Naphthyridine Ring

The numbering of a fused heterocyclic system like 1,7-naphthyridine follows a set of established IUPAC rules designed for clarity and consistency. The primary principle is to assign the lowest possible numbers to the heteroatoms.

The numbering of the 1,7-naphthyridine ring system commences from a carbon atom adjacent to a bridgehead and proceeds around the periphery of the two rings. Critically, the numbering is oriented to give the nitrogen atoms the locants 1 and 7.

The numbering scheme is as follows:

Caption: IUPAC numbering of the 1,7-naphthyridine ring.

As illustrated, the nitrogen atoms are assigned the lowest possible numbers, 1 and 7. The numbering continues sequentially around the fused ring system. The bridgehead carbon atoms, which are part of both rings, are designated 4a and 8a.

IUPAC Nomenclature of Substituted 1,7-Naphthyridines

The systematic naming of substituted 1,7-naphthyridine derivatives adheres to the general principles of IUPAC nomenclature for organic compounds. The following steps provide a logical workflow for constructing the correct IUPAC name:

-

Identify the Parent Heterocycle : The core structure is "1,7-naphthyridine".

-

Identify and Name the Substituents : All groups attached to the 1,7-naphthyridine ring are identified and named according to IUPAC rules (e.g., -CH₃ is methyl, -Cl is chloro, -OH is hydroxy).

-

Number the Substituents : The position of each substituent on the ring is indicated by its corresponding locant (number) from the established numbering scheme.

-

Alphabetize the Substituents : The substituent names are arranged in alphabetical order. Prefixes such as "di-", "tri-", and "tetra-" are not considered for alphabetization.

-

Construct the Full Name : The name is assembled by listing the numbered substituents in alphabetical order, followed by the name of the parent heterocycle.

Illustrative Examples

To solidify the understanding of the nomenclature process, consider the following examples:

Example 1: 2-Methyl-1,7-naphthyridine

-

Parent Heterocycle : 1,7-naphthyridine

-

Substituent : A methyl group (-CH₃)

-

Position : The methyl group is at position 2.

-

IUPAC Name : 2-Methyl-1,7-naphthyridine

This compound is a valuable synthetic intermediate for further chemical modifications.[8]

Example 2: 8-Chloro-1,7-naphthyridine-3-carbaldehyde

-

Parent Heterocycle : 1,7-naphthyridine

-

Substituents : A chloro group (-Cl) and a carbaldehyde group (-CHO).

-

Positions : The chloro group is at position 8, and the carbaldehyde group is at position 3.

-

Alphabetical Order : Chloro, Carbaldehyde

-

IUPAC Name : 8-Chloro-1,7-naphthyridine-3-carbaldehyde

This compound serves as a key intermediate in the synthesis of various pharmaceutical candidates.[9]

Example 3: 1,7-Naphthyridin-8(7H)-one

In cases where a carbonyl group is present, the nomenclature reflects this with the suffix "-one". The position of the carbonyl group is indicated by a locant, and if the position of a hydrogen atom needs to be specified, it is done with an italicized H.

-

Parent Heterocycle : 1,7-Naphthyridine

-

Principal Functional Group : A carbonyl group (C=O) at position 8.

-

Indicated Hydrogen : A hydrogen atom is located on the nitrogen at position 7.

-

IUPAC Name : 1,7-Naphthyridin-8(7H)-one

This particular derivative and its analogs have shown potential in medicinal chemistry, including antitumor activity.[1]

The Broader Context: Fused Heterocyclic Systems

The nomenclature of 1,7-naphthyridine is a specific application of the broader IUPAC rules for naming fused heterocyclic systems.[10][11] These rules provide a systematic approach for naming complex molecules where two or more ring systems share a common bond. The key principles involve identifying a "base component" (usually the more complex or higher-priority heterocycle) and naming the other fused ring as a prefix.[11][12] For naphthyridines, the name itself implies the fusion of two pyridine rings.

Conclusion

A precise and universally understood system of nomenclature is paramount in the scientific disciplines of chemistry and drug discovery. The IUPAC rules for numbering and naming 1,7-naphthyridine and its derivatives provide an unambiguous framework for identifying these important compounds. For researchers and scientists working with this versatile scaffold, a firm grasp of these principles is essential for accurate documentation, clear communication, and the continued advancement of medicinal chemistry.

References

-

ACD/Labs. Rule B-3. Fused Heterocyclic Systems. Available from: [Link]

-

Scribd. SCH 402 Nomenclature of Fused Heterocycles PDF. Available from: [Link]

-

ACD/Labs. Rule B-3. Fused Heterocyclic Systems (SPECIALIST HETEROCYCLI...). Available from: [Link]

-

IUPAC. Fused Ring and Bridged Fused Ring Nomenclature (IUPAC Recommendations 1998). FR-2.3 Priority order of component ring systems. Available from: [Link]

-

Slideshare. Nomenclature of heterocyclic compounds. Available from: [Link]

-

PubChem. 1,7-Naphthyridine. Available from: [Link]

-

NIST. 1,7-Naphthyridine. Available from: [Link]

-

International Journal of Chemical and Physical Sciences. Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. Available from: [Link]

-

ResearchGate. Synthesis of benzo[c][1][10]naphthyridine derivatives. Available from: [Link]

-

MDPI. Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. Available from: [Link]

-

PubMed. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Available from: [Link]

- Google Patents. EP0198456A2 - 1,7-Naphthyridine derivatives and medicinal preparations containing same.

-

ResearchGate. Medicinal Chemistry Perspective of 1,8‐Naphthyridines as Anticancer Agents. Available from: [Link]

-

Wikipedia. 1,8-Naphthyridine. Available from: [Link]

-

Cheméo. 1,7-Naphthyridine (CAS 253-69-0) - Chemical & Physical Properties. Available from: [Link]

- Google Patents. WO2021120953A1 - Method for synthesizing 1,7-naphthyridine derivative.

-

American Chemical Society. 1,6-Naphthyridine. Available from: [Link]

Sources

- 1. 1,7-Naphthyridin-8(7H)-one | 67967-11-7 | Benchchem [benchchem.com]

- 2. ijcps.org [ijcps.org]

- 3. EP0198456A2 - 1,7-Naphthyridine derivatives and medicinal preparations containing same - Google Patents [patents.google.com]

- 4. acs.org [acs.org]

- 5. 1,7-Naphthyridine | C8H6N2 | CID 9209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,7-Naphthyridine [webbook.nist.gov]

- 7. 1,7-Naphthyridine (CAS 253-69-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. 2-Methyl-1,7-naphthyridine||Supplier [benchchem.com]

- 9. WO2021120953A1 - Method for synthesizing 1,7-naphthyridine derivative - Google Patents [patents.google.com]

- 10. acdlabs.com [acdlabs.com]

- 11. oc2.chemie.uni-tuebingen.de [oc2.chemie.uni-tuebingen.de]

- 12. scribd.com [scribd.com]

Strategic Sourcing & Technical Profile: 5-Chloro-1,7-naphthyridine

The following technical guide details the strategic sourcing, commercial landscape, and technical specifications of 5-Chloro-1,7-naphthyridine .

Executive Summary

This compound (CAS: 67967-10-6) is a high-value heterocyclic building block used primarily in the development of kinase inhibitors and receptor modulators. Unlike its more common isomer (1,6-naphthyridine), the 1,7-isomer represents a "privileged scaffold" that offers unique vectors for hydrogen bonding and π-stacking interactions in ATP-binding pockets.

Market Status: This compound is classified as a Tier 3 (Custom/Low-Stock) chemical. It is rarely available as a bulk commodity and is typically sourced via "Make-on-Demand" orders or custom synthesis campaigns. Price Benchmark: High ($500 – $1,500 per gram). Critical Risk: Confusion with the 1,6-isomer (CAS 23616-32-2) is a frequent procurement error due to similar nomenclature and lower cost of the 1,6-analog.

Chemical Identity & Specifications

Accurate identification is the first line of defense against sourcing errors.

| Attribute | Specification |

| Chemical Name | This compound |

| CAS Number | 67967-10-6 (Target) |

| Common Impurity | 1,5-Naphthyridine isomers (byproduct of synthesis) |

| Molecular Formula | C₈H₅ClN₂ |

| Molecular Weight | 164.59 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DCM, Methanol; Low solubility in water |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen recommended) |

Structural Analysis

The 1,7-naphthyridine core consists of two fused pyridine rings with nitrogen atoms at positions 1 and 7. The chlorine atom at position 5 (para to the bridgehead) serves as a highly reactive handle for Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Figure 1: Functional anatomy of the this compound scaffold.

Commercial Landscape & Pricing Analysis

The supply chain for this compound is fragmented. It is not a catalog item for most "next-day delivery" vendors.

Supplier Tiers

-

Tier 1 (Catalog Aggregators): Companies like Sigma-Aldrich or Fisher Scientific typically do not stock this specific isomer. They may list it but fulfill via third-party partners with long lead times.

-

Tier 2 (Specialized Building Block Vendors): Vendors such as BLD Pharm , Enamine , Combi-Blocks , and ChemScene are the primary sources. They often hold small stocks (mg scale) or possess the validated route for rapid resynthesis.

-

Tier 3 (CROs): For >10g quantities, a Contract Research Organization (CRO) like WuXi AppTec or Pharmablock is required to run a custom batch.

Price Benchmarking (Estimated Q1 2026)

Prices fluctuate based on raw material costs and batch availability.

| Quantity | Estimated Price Range | Lead Time | Sourcing Strategy |

| 100 mg | $150 – $250 | 1–2 Weeks | Buy from Tier 2 Specialist (e.g., BLD Pharm) |

| 1 gram | $600 – $1,200 | 2–4 Weeks | Check Stock; likely "Make-on-Demand" |

| 5 grams | $2,500 – $4,000 | 4–6 Weeks | Custom Synthesis Inquiry Required |

| 100 grams | Inquire (FTE basis) | 8–12 Weeks | Dedicated CRO Campaign |

Sourcing Tip: Always request a Certificate of Analysis (CoA) verifying the 1,7-isomer via 2D-NMR (NOESY/HMBC), as 1,6-isomer contamination is a common issue in low-cost batches.

Technical Deep Dive: Synthesis & Cost Drivers

The high price of this compound is driven by the difficulty of its synthesis compared to the 1,5- or 1,6-isomers.

The Synthetic Challenge

The classical Skraup reaction (3-aminopyridine + glycerol) yields a difficult-to-separate mixture of 1,5- and 1,7-naphthyridines, often favoring the 1,5-isomer.

Modern Industrial Route: To ensure isomeric purity, a directed synthesis is preferred, often starting from 3-aminoisonicotinic acid or 2-chloro-3-aminopyridine .

-

Precursor Assembly: Reaction of 3-aminopyridine derivatives with EMME (diethyl ethoxymethylenemalonate).

-

Cyclization: Thermal cyclization (Gould-Jacobs type) to form the naphthyridinone core.

-

Functionalization: The critical step is the chlorination of 1,7-naphthyridin-5(6H)-one using Phosphorus Oxychloride (POCl₃).

Figure 2: Primary synthetic pathway.[1] The formation of the specific 1,7-naphthyridinone intermediate is the yield-limiting and cost-driving step.

Experimental Protocol: Quality Control

When receiving a shipment, verify identity immediately. The following protocol distinguishes the 1,7-isomer from the 1,6-isomer.

Protocol: 1H-NMR Verification

-

Solvent: Dissolve 5-10 mg in DMSO-d6.

-

Key Signals (1,7-Naphthyridine Core):

-

Look for the singlet at C8 (adjacent to N7 and bridgehead).

-

Look for the coupling patterns in Ring A (N1, C2, C3, C4).

-

Differentiation: The 1,6-isomer has a different symmetry and coupling constant pattern for the protons adjacent to the nitrogens.

-

-

LC-MS: Run a standard gradient (Water/Acetonitrile + 0.1% Formic Acid).

-

Expected Mass: [M+H]+ = 165.02 (approx).

-

Purity Threshold: >95% is required for cross-coupling reactions to avoid catalyst poisoning by regioisomers.

-

References

-

Chemical Identity & Properties: PubChem. 1,7-Naphthyridine. National Library of Medicine.

-

Commercial Availability: BLD Pharm. This compound Product Page.

-

Synthetic Methodology: Litvinov, V. P.[2] Chemistry of 1,7-Naphthyridines. Russian Chemical Reviews. (Provides foundational chemistry for the ring system).

-

Isomer Data: NIST Chemistry WebBook. 1,7-Naphthyridine Gas Phase Data.

-

Patent Literature: Method for synthesizing 1,7-naphthyridine derivative. Patent WO2021120953A1. (Describes industrial routes to substituted 1,7-naphthyridines).

Sources

Methodological & Application

palladium-catalyzed cross-coupling of 5-chloro-1,7-naphthyridine

Strategic Overview

The functionalization of 5-chloro-1,7-naphthyridine represents a distinct challenge in medicinal chemistry.[1] Unlike the highly reactive 2- or 8-positions (which are

Furthermore, the 1,7-naphthyridine scaffold is a potent bidentate ligand.[1] The N1 and N7 atoms can chelate or independently coordinate to Palladium(II) species, leading to catalyst poisoning and stalled reactions (the "induction period" trap).[1]

This guide provides a validated, high-integrity protocol designed to:

-

Overcome Electronic Inertness: Utilizing electron-rich, bulky biaryl phosphine ligands to facilitate oxidative addition at the sluggish C5 position.[1]

-

Prevent Catalyst Deactivation: Employing precatalyst scaffolds (Pd-G3/G4) to ensure immediate generation of the active

species, bypassing the inhibitory induction phase.[1] -

Ensure Scalability: Replacing pyrophoric reagents with stable, dosage-controlled alternatives.

Mechanistic Insight & Reactivity Logic

To successfully couple the 5-chloro isomer, one must understand the electronic landscape of the scaffold.[1]

-

The Trap (N-Coordination): The basicity of N7 allows it to displace labile ligands (like PPh3) from the metal center.[1] Standard catalysts like

often fail or require excessive heating, which promotes dehalogenation.[1] -

The Solution (Steric Bulk): Ligands such as XPhos , SPhos , and BrettPhos are required.[1] Their bulk prevents the formation of stable

resting states and inhibits N-coordination to the metal center.[1] -

The Activation Energy: Since C5 is not

to a nitrogen, the C-Cl bond has a higher bond dissociation energy compared to 2- or 8-chloronaphthyridines.[1] We must use a catalytic system capable of activating unactivated aryl chlorides.[1]

Diagram 1: Reactivity Landscape & Catalyst Selection Strategy

Caption: Decision matrix for catalyst selection based on the electronic deactivation of the C5 position.

Protocol A: Suzuki-Miyaura Cross-Coupling[1][2]

This protocol is optimized for coupling boronic acids/esters to this compound.[1] We utilize XPhos Pd G4 , a fourth-generation precatalyst that generates the active species at room temperature, crucial for initiating reaction on this deactivated chloride.[1]

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6][7] | Role | Critical Note |

| This compound | 1.0 | Substrate | Ensure purity >97%; store under inert gas. |

| Aryl Boronic Acid | 1.2 - 1.5 | Nucleophile | Excess required due to potential protodeboronation.[1] |

| XPhos Pd G4 | 0.02 - 0.05 | Catalyst | Do not substitute with Pd(PPh3)4.[1] |

| K3PO4 (0.5 M aq) | 3.0 | Base | Mild base minimizes hydrolysis of the chloro-naphthyridine. |

| 1,4-Dioxane | [0.2 M] | Solvent | High boiling, good solubility for naphthyridines.[1] |

Step-by-Step Methodology

-

Preparation (Inert Atmosphere):

-

Solvent Addition:

-

Reaction:

-

Seal the vial and heat to 80°C .

-

Monitoring: Check LCMS at 2 hours. The reaction typically completes within 4-6 hours.

-

Note: If conversion stalls at 50%, add a second portion of boronic acid (0.5 equiv).[1]

-

-

Workup:

-

Purification:

Protocol B: Buchwald-Hartwig Amination[1][9]

Forming C-N bonds at the 5-position is significantly harder than C-C bonds due to the competitive binding of the amine nucleophile to the Palladium.[1] BrettPhos is the ligand of choice here due to its exceptional ability to couple primary amines with deactivated aryl chlorides.[1]

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][6][7] | Role | Critical Note |

| This compound | 1.0 | Substrate | |

| Primary/Secondary Amine | 1.2 | Nucleophile | |

| BrettPhos Pd G4 | 0.05 | Catalyst | Specific for C-N coupling.[1] |

| NaOtBu | 1.4 | Base | Strong base required for amine deprotonation.[1] |

| t-Amyl Alcohol or Dioxane | [0.2 M] | Solvent | t-Amyl alcohol often accelerates difficult aminations.[1] |

Step-by-Step Methodology

-

Glovebox/Schlenk Setup:

-

Execution:

-

Quench & Scavenging:

-

Purification:

-

Flash chromatography on amine-functionalized silica (NH-silica) is recommended to avoid tailing.[1]

-

Experimental Workflow & Troubleshooting

Diagram 2: Experimental Execution & Purification Logic

Caption: End-to-end workflow highlighting critical decision points for incomplete reactions and purification.

Troubleshooting Guide

-

Problem: Starting material remains, but no byproduct formed.

-

Problem: Dechlorination (reduction of C-Cl to C-H).

-

Problem: Product streaks on TLC/Column.

-

Cause: Naphthyridine nitrogen interacting with acidic silanols.[1]

-

Fix: Add 1-2% Triethylamine to the eluent or use Methanol/DCM gradients.

-

References

-

Vertex Pharmaceuticals. Synthesis of 6,8-disubstituted 1,7-naphthyridines as potent PDE4D inhibitors.[1] J. Med.[1] Chem. 2000, 43, 4, 675–682.[1][8]

-

BenchChem. Application Notes and Protocols for 2-Amino-5-chloro-1,8-naphthyridine in Antibacterial Drug Discovery. (Analogous reactivity profiles for chloro-naphthyridines).

-

WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings. (Ligand selection for deactivated chlorides).[1]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction - Mechanism and Ligand Effects.

-

BenchChem. A Comparative Study of 1,7-Naphthyridine and 1,8-Naphthyridine Scaffolds in Drug Discovery.

Sources

- 1. uwindsor.ca [uwindsor.ca]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Suzuki-Miyaura coupling conditions for 5-chloronaphthyridines

Part 1: Introduction & Strategic Overview

The Naphthyridine Challenge

Naphthyridines are privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres for quinolines and isoquinolines in kinase inhibitors (e.g., mTOR, p38 MAP kinase) and anti-infectives. However, the 5-chloronaphthyridine core presents a dichotomy of reactivity that often frustrates standard coupling attempts:

-

Electronic Activation (The Good): The electron-deficient nature of the naphthyridine ring (containing two nitrogen atoms) significantly lowers the LUMO energy of the C–Cl bond at the 5-position. This makes the oxidative addition of Palladium(0) theoretically faster than in chlorobenzenes.

-

Catalyst Poisoning (The Bad): The proximal nitrogen atoms (N1, N6 in 1,6-naphthyridines; N1, N8 in 1,8-naphthyridines) are potent

-donors. They can displace phosphine ligands from the palladium center, forming unreactive "palladacycle-like" resting states that halt the catalytic cycle. -

Hydrolytic Instability: The highly electron-deficient ring makes the C–Cl bond susceptible to nucleophilic attack by hydroxide ions (SNAr), leading to hydrolysis byproducts (naphthyridinones) rather than the desired biaryl coupling.

This guide moves beyond generic "Suzuki conditions" to provide a tailored, self-validating protocol specifically designed to overcome these deactivation pathways.

Part 2: Mechanistic Insight & Catalyst Selection

To couple 5-chloronaphthyridines successfully, the catalyst system must be bulky enough to prevent N-coordination and electron-rich enough to facilitate oxidative addition into the strong C–Cl bond.

The "Goldilocks" Zone for Ligands

-

Avoid: Simple triphenylphosphine (

). It is too small and insufficiently electron-donating for unactivated chlorides, leading to catalyst poisoning by the naphthyridine nitrogens. -

Select: Dialkylbiaryl phosphines (Buchwald Ligands) or N-Heterocyclic Carbenes (NHC).

-

XPhos / SPhos: The steric bulk of the biaryl backbone prevents the naphthyridine nitrogen from binding to the Pd center.

-

PEPPSI-IPr: Extremely stable to heat and air, ideal for scale-up.

-

DOT Diagram: Mechanistic Pathway & Deactivation Avoidance

Caption: Figure 1. Catalytic cycle highlighting the critical oxidative addition step and the risk of off-cycle catalyst poisoning by the naphthyridine nitrogen if sterically unhindered ligands are used.

Part 3: Validated Protocols

Protocol A: The "Robust" Method (First-Line Defense)

Recommended for: Initial screening, drug discovery libraries, and substrates with moderate steric hindrance.

Rationale: This protocol utilizes XPhos Pd G3 (or G4). The precatalyst ensures a precise 1:1 Pd:Ligand ratio and rapid activation at room temperature, minimizing the window for substrate-induced catalyst deactivation.

| Component | Reagent/Condition | Concentration/Equiv | Role |

| Catalyst | XPhos Pd G3 | 1.0 - 2.0 mol% | Air-stable precatalyst; bulky ligand prevents N-poisoning. |

| Solvent | 1,4-Dioxane : Water (4:[1]1) | 0.2 M | Biphasic system dissolves inorganic base; Dioxane solvates the heterocycle. |

| Base | 2.0 - 3.0 equiv | Mild enough to prevent hydrolysis of the Cl-C bond; strong enough for activation. | |

| Temp | 80°C | - | Sufficient for C-Cl activation; avoid 100°C+ initially to prevent hydrolysis. |

| Time | 2 - 4 Hours | - | Monitor by LCMS. |

Step-by-Step Workflow:

-

Charge: To a reaction vial equipped with a stir bar, add 5-chloronaphthyridine (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and

(2.0 equiv). -

Solvate: Add 1,4-Dioxane and Water (degassed).

-

Catalyst Addition: Add XPhos Pd G3 (1–2 mol%). Note: Adding catalyst last ensures it encounters a dispersed mixture.

-

Inert: Seal the vial and purge with Nitrogen/Argon for 1 minute (or use a septum and needle vent).

-

Reaction: Heat to 80°C.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water/brine. Dry over

.

Protocol B: The "Challenging" Method (Sterically Hindered/Unstable)

Recommended for: Ortho-substituted boronic acids, electron-poor boronic acids, or if Protocol A fails.

Rationale:

| Component | Reagent/Condition | Concentration/Equiv | Role |

| Catalyst | 2.0 mol% | Palladium source. | |

| Ligand | SPhos | 4.0 mol% | 2:1 L:Pd ratio enhances stability. |

| Solvent | DMF : n-Butanol (9:[2]1) | 0.2 M | High boiling point; n-BuOH aids transmetallation. |

| Base | 3.0 equiv | Carbonates are effective in DMF. | |

| Temp | 100°C - 110°C | - | Higher energy required for hindered substrates. |

Step-by-Step Workflow:

-

Pre-complexation (Optional but Recommended): Stir

and SPhos in the solvent for 5-10 mins at RT to form the active species (solution turns yellow/orange). -

Addition: Add the 5-chloronaphthyridine, boronic acid, and base.

-

Reaction: Heat to 100°C for 4–12 hours.

-

Purification: DMF is hard to remove. Dilute with water (5x volume) and extract with EtOAc or

to pull product out of the aqueous DMF layer.

Protocol C: Green/Industrial (Micellar Catalysis)

Recommended for: Scale-up (>10g) and sustainability goals.

Rationale: Uses TPGS-750-M (surfactant) in water. The reaction occurs inside lipophilic micelles, creating a high local concentration of reactants. This often allows for lower temperatures and prevents hydrolysis by shielding the substrate from bulk water.

-

Catalyst:

(1-2 mol%) -

Solvent: 2 wt % TPGS-750-M in Water

-

Base:

(Triethylamine) or 2,6-Lutidine -

Temp: 40°C - 60°C

Part 4: Optimization Logic & Troubleshooting

Decision Tree for Condition Screening

Caption: Figure 2. Optimization decision matrix for selecting and refining coupling conditions based on substrate difficulty and observed failure modes.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Starting Material (SM) Intact | Catalyst deactivation (N-poisoning) or Oxidative Addition failure. | Switch to XPhos or BrettPhos based catalysts. Increase temp to 100°C. |

| Hydrolysis Product (OH instead of Ar) | Eliminate water. Use anhydrous Dioxane or Toluene with | |

| Protodehalogenation (H instead of Cl) | Avoid alcoholic solvents (use DMF or Toluene). Ensure Boronic Acid is in excess (1.5 equiv). | |

| Homocoupling (Ar-Ar) | Oxidative coupling of boronic acid. | Degas solvent thoroughly ( |

Part 5: References

-

Chemo-selective Suzuki-Miyaura reactions: Synthesis of highly substituted [1, 6]-naphthyridines. RHHZ.net. (Detailed study on 5-bromo vs 8-tosyloxy selectivity and ligand effects).

-

Efficient synthesis of a trisubstituted 1,6-naphthyridone from acetonedicarboxylate and regioselective Suzuki arylation. Journal of Organic Chemistry. (Use of Pd(OAc)2/IMes for regioselective coupling).

-

Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. Journal of Organic Chemistry. (Demonstrates sequential substitution/coupling logic).

-

Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry. (General conditions for naphthyridine couplings).

-

Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. (Review of activated aryl chloride reactivity).

-

Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. (General protocols and solvent selection guides).

Sources

Buchwald-Hartwig amination of 5-chloro-1,7-naphthyridine

An Application Guide to the Buchwald-Hartwig Amination of 5-chloro-1,7-naphthyridine

Abstract

The synthesis of C-N bonds is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and functional materials where arylamines are ubiquitous structural motifs.[1][2][3] The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for constructing these bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution or the Ullmann reaction due to its broad substrate scope and mild reaction conditions.[1][4] This guide provides a detailed examination and practical protocol for the , an electron-deficient aza-aromatic heterocycle. Such scaffolds are of significant interest in medicinal chemistry.[5] We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental protocol, discuss key reaction parameters, and offer a guide for troubleshooting common issues.

The Mechanism of Buchwald-Hartwig Amination

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst.[1][6] Understanding this mechanism is crucial for rational optimization and troubleshooting. The generally accepted cycle consists of three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

-

Oxidative Addition : The cycle begins with an active, low-valent Pd(0) complex, which undergoes oxidative addition into the aryl-halide (Ar-X) bond. This step forms a Pd(II) intermediate. The reactivity of the aryl halide typically follows the order I > Br > OTf > Cl, making aryl chlorides like this compound the most challenging substrates in this series.[7]

-

Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) center, displacing the halide ligand. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine but not so nucleophilic as to cause side reactions.[3]

-

Reductive Elimination : This is the final, product-forming step. The C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][6]

The efficiency and success of the reaction are highly dependent on the choice of ligand coordinated to the palladium center.[8] Ligands, typically bulky and electron-rich phosphines or N-heterocyclic carbenes (NHCs), stabilize the palladium complexes, promote the key steps of the catalytic cycle, and prevent the formation of inactive palladium species.[2][8]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Application to this compound

The application of the Buchwald-Hartwig amination to this compound presents specific challenges. As an electron-deficient heteroaromatic chloride, the C-Cl bond is less reactive towards oxidative addition than in electron-rich systems.[7] Furthermore, the nitrogen atoms within the naphthyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[9]

To overcome these challenges, the selection of an appropriate catalyst system is paramount:

-

Palladium Precatalyst : While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern, well-defined precatalysts are often more efficient. These are air-stable Pd(II) complexes that are readily reduced to the active Pd(0) species in situ. N-heterocyclic carbene (NHC) palladium complexes are particularly effective for challenging substrates.[10][11]

-

Ligand : For electron-deficient aryl chlorides, bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos, BrettPhos) or NHC ligands are required.[7][12] These ligands promote the difficult oxidative addition step and accelerate the overall catalytic turnover.

-

Base : A strong, non-nucleophilic base is necessary. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are commonly employed.[7][13] The choice of base can also influence the reaction rate and selectivity.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of an amine with this compound. Researchers should perform initial small-scale reactions to optimize conditions for their specific amine.

Reagents & Equipment:

-

This compound

-

Amine of choice

-

Palladium precatalyst (e.g., PEPPSI-IPr)

-

Ligand (if not using a precatalyst, e.g., XPhos)

-

Base (e.g., Sodium tert-butoxide)

-

Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

-

Schlenk flask or oven-dried reaction vial with a magnetic stir bar

-

Inert atmosphere (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup : In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., PEPPSI-IPr, 2-5 mol%), the base (e.g., NaOtBu, 1.5 equivalents), and a magnetic stir bar to a Schlenk flask.

-

Addition of Reactants : Add this compound (1.0 equivalent) and the amine (1.2 equivalents) to the flask.

-

Solvent Addition : Add anhydrous, degassed solvent (e.g., Toluene, to make a 0.1-0.2 M solution with respect to the limiting reagent).

-

Reaction Execution : Seal the flask and heat the mixture to 80-110 °C with vigorous stirring. The optimal temperature should be determined empirically.

-

Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

-

Workup :

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by carefully adding water.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Filter the mixture through a pad of celite to remove palladium residues.[13]

-

Transfer the filtrate to a separatory funnel, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-amino-1,7-naphthyridine product.

-

Characterization : Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Caption: A typical experimental workflow for the amination reaction.

Recommended Reaction Parameters

The table below summarizes common starting points for optimizing the Buchwald-Hartwig amination of aryl chlorides.

| Component | Recommended Options | Rationale & Notes |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, PEPPSI-IPr, [Pd(cinnamyl)Cl]₂ | Precatalysts like PEPPSI-IPr are often more active and reproducible for challenging substrates.[14] |

| Ligand | XPhos, RuPhos, BrettPhos, IPr (NHC ligand) | Bulky, electron-rich ligands are essential for activating the C-Cl bond.[7][12] |

| Base | NaOtBu, KOtBu, LHMDS, Cs₂CO₃ | Strong, non-nucleophilic bases are required. NaOtBu and LHMDS are common choices.[7][11] |

| Solvent | Toluene, 1,4-Dioxane, t-BuOH | Anhydrous, aprotic solvents are standard. Toluene is often favored.[6] |

| Temperature (°C) | 80 - 110 °C | Higher temperatures are generally needed for aryl chlorides compared to bromides or iodides.[7][13] |

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Poor quality reagents/solvent.3. Inappropriate ligand/base combination.4. Insufficient temperature. | 1. Ensure a strictly inert atmosphere; use fresh catalyst.2. Use freshly distilled/anhydrous solvents and pure reagents.3. Screen different ligands and bases (see Table above).4. Increase the reaction temperature in increments. |

| Side Product Formation (e.g., hydrodehalogenation) | 1. Presence of water.2. Base-induced decomposition of substrate or product. | 1. Ensure all reagents and solvents are scrupulously dry.2. Try a milder base (e.g., Cs₂CO₃) or a lower reaction temperature. |

| Dark, Intractable Reaction Mixture | Palladium black precipitation (catalyst death). | 1. Increase ligand-to-palladium ratio.2. Switch to a more robust ligand system (e.g., an NHC-based catalyst).[2] |

| Difficulty in Product Purification | 1. Co-elution with ligand or byproducts.2. Product instability on silica gel. | 1. Perform an aqueous acid wash to remove residual amine/ligand before chromatography.2. Use a different stationary phase (e.g., alumina) or consider recrystallization. |

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of 5-amino-1,7-naphthyridine derivatives. Success with this challenging substrate class hinges on the rational selection of a potent catalyst system, typically involving a bulky, electron-rich ligand, and careful control of reaction conditions under an inert atmosphere. The protocol and guidelines presented here provide a solid foundation for researchers to successfully implement this crucial transformation in their synthetic endeavors.

References

-

Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

-

Szostak, M. et al. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. Available at: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

-

Nolan, S. P. et al. (2024). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry. Available at: [Link]

-

Nolan, S. P. et al. (2010). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

-

Szostak, M. et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal. Available at: [Link]

-

Wang, Y. et al. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Scientific Reports. Available at: [Link]

-

Sigman, M. S. et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

-

Hartwig, J. F. et al. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Journal of the American Chemical Society. Available at: [Link]

-

Lipshutz, B. H. et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au. Available at: [Link]

-

Hartwig, J. F. et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. ResearchGate. Available at: [Link]

-

Tuba, R. et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Gooßen, L. J. et al. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. Available at: [Link]

-

Hartwig, J. F. et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. Available at: [Link]

-

Nikpassand, M. et al. (2025). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs. Chemical Reviews Letters. Available at: [Link]

-

Cividino, P. et al. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Molecules. Available at: [Link]

-

Ghorai, M. K. et al. (2022). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry. Available at: [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 5. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

nucleophilic aromatic substitution (SNAr) reactivity of 5-chloro-1,7-naphthyridine

Application Note: High-Fidelity Nucleophilic Aromatic Substitution (

Executive Summary & Mechanistic Rationale

The 1,7-naphthyridine scaffold is a privileged pharmacophore in kinase inhibitor development, yet its functionalization presents a distinct regiochemical challenge. Unlike the more symmetrical 1,5- or 1,8-naphthyridines, the 1,7-isomer possesses an asymmetric electronic distribution that dictates non-intuitive reactivity patterns.

This guide addresses the nucleophilic aromatic substitution (

Key Reactivity Insight:

-

C8 Position: Highly activated (

to N7). Prone to nucleophilic attack on the proton (Chichibabin-type mechanisms) or direct substitution if a leaving group is present. -

C5 Position: Activated by N1 (

-position relative to N1 across the fused system). Reactivity is lower than C2 or C8, often requiring optimized conditions to suppress side reactions at C8.

Critical Warning: The use of extremely strong, hard nucleophiles (e.g.,

Mechanistic Pathway & Regioselectivity Visualization

The following diagram illustrates the electronic activation pathways. Note that N1 provides the necessary electron withdrawal to activate C5, making it susceptible to attack, provided the conditions prevent C8 interference.

Figure 1: Electronic activation map of this compound. N1 activates C5 via conjugation, while N7 creates a high-risk competitive site at C8.

Experimental Protocols

Protocol A: C5-Amination with Secondary Amines (Thermal)

Target: Synthesis of 5-(morpholin-4-yl)-1,7-naphthyridine

This protocol utilizes a high-boiling polar aprotic solvent to overcome the intrinsic sluggishness of the C5-chloride without utilizing bases strong enough to deprotonate C8.

Reagents:

-

This compound (1.0 equiv)

-

Morpholine (3.0 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

-

DMSO (anhydrous, 0.5 M concentration)

Step-by-Step Methodology:

-

Setup: Charge a pressure-rated reaction vial (microwave vial or sealed tube) with this compound (100 mg, 0.61 mmol).

-

Solvation: Add anhydrous DMSO (1.2 mL). Stir to dissolve.

-

Nucleophile Addition: Add DIPEA (212 µL, 1.22 mmol) followed by morpholine (158 µL, 1.83 mmol).

-

Reaction: Seal the vessel and heat to 120°C for 16 hours.

-

Note: Monitoring by LCMS is crucial. The starting material (M+H 165/167) should convert to product (M+H 216). If conversion is <50% after 6 hours, increase temperature to 140°C.

-

-

Workup: Cool to room temperature. Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL).

-

Purification: The basic nitrogen allows for acid-base extraction. Wash organic layer with brine, dry over

. If necessary, purify via flash chromatography (DCM/MeOH gradient).

Protocol B: C5-Alkoxylation (Ether Synthesis)

Target: Synthesis of 5-methoxy-1,7-naphthyridine

Alkoxides are harder nucleophiles. To prevent ring degradation or Chichibabin-type side reactions, temperature control is vital.

Reagents:

-

This compound (1.0 equiv)

-

Sodium Methoxide (NaOMe) (1.2 equiv, 25% wt in MeOH)

-

Methanol (anhydrous)

Step-by-Step Methodology:

-

Setup: Dissolve this compound in anhydrous MeOH (0.2 M) under

atmosphere. -

Addition: Add NaOMe solution dropwise at 0°C.

-

Reaction: Allow to warm to room temperature. Reflux (

C) is usually required for full conversion due to the moderate activation of C5. Monitor closely (2-4 hours). -

Quench: Quench with saturated

solution. -

Isolation: Remove MeOH in vacuo. Extract aqueous residue with DCM.

Reactivity Data & Troubleshooting

The following table summarizes the reactivity profile of this compound compared to its isomers and competitors.

| Parameter | This compound | 8-Chloro-1,7-Naphthyridine | 4-Chloroquinoline |

| Activation Source | N1 (Para-like/Vinylogous) | N7 (Alpha) | N1 (Para) |

| Relative | Slow / Moderate | Fast | Fast |

| Dominant Side Reaction | C8-H substitution (Amination) | Hydrolysis | N-alkylation |

| Preferred Solvent | DMSO, NMP (High Temp) | EtOH, THF (Mild) | EtOH (Reflux) |

| Hard Nucleophile Risk | High (C8 attack) | Low | Low |

Troubleshooting Guide:

-

Issue: Formation of side product M+16 (Amino derivative) instead of substitution.

-

Cause: Use of amide bases (

) or excessive temperature causing Chichibabin reaction at C8. -

Fix: Switch to Protocol A (Neutral amine + DIPEA) or use a Buchwald-Hartwig coupling strategy if

fails.

-

-

Issue: No reaction.

-

Cause: C5 is not sufficiently electrophilic at standard reflux.

-

Fix: Add a Lewis Acid catalyst (

, 0.1 equiv) or Brønsted acid (1.0 equiv HCl in dioxane) to protonate the ring nitrogens, dramatically increasing electrophilicity (requires non-basic nucleophiles or excess amine).

-

References

-

Woźniak, M., & Van der Plas, H. C. (1978). On the synthesis and amination of 5-chloro- and 5-bromo-1,7-naphthyridine.[1] Journal of Heterocyclic Chemistry, 15(5), 731–736.

- Significance: Establishes the fundamental reactivity difference between C5 and C8, noting that C5-Cl substitution is slow and competes with C8-amin

-

Paudler, W. W., & Kress, T. J. (1967). Naphthyridine chemistry. V. The synthesis and reactivity of some 1,7-naphthyridines. The Journal of Organic Chemistry, 32(3), 832–834.

-

Significance: foundational work on the synthesis and electrophilic/nucleophilic properties of the 1,7-scaffold.[2]

-

-

Lowe, P. (2024).

- Significance: While focusing on 1,6-isomers, this recent work illustrates the utility of triflates to enhance reactivity at "meta-like" positions, a strategy applicable to 5-hydroxy-1,7-naphthyridine activ

-

BenchChem Application Note.

- Significance: Provides comparative SAR data for the analogous 1,8-system, highlighting the pharmacological relevance of the 5-chloro substituent.

Sources

preparation of 5-aryl-1,7-naphthyridines using 5-chloro precursor

Application Note: Strategic Synthesis of 5-Aryl-1,7-Naphthyridines via Pd-Catalyzed Cross-Coupling

Executive Summary

The 1,7-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., PIP4K2A), phosphodiesterase (PDE4) inhibitors, and antiviral agents. While positions 2 and 8 are electronically activated for nucleophilic aromatic substitution (

This guide details the robust protocol for synthesizing 5-aryl-1,7-naphthyridines from 5-chloro-1,7-naphthyridine . We prioritize the Suzuki-Miyaura coupling as the method of choice due to its tolerance of the basic naphthyridine nitrogens and high regioselectivity.

Strategic Analysis & Retrosynthesis

Electronic Landscape of 1,7-Naphthyridine

Understanding the reactivity profile is crucial for successful functionalization.

-

Positions 2 & 8 (

to N): Highly electron-deficient. Prone to -

Position 5 (

to bridgehead, -

The Solution: The 5-chloro substituent serves as an excellent handle for oxidative addition by Pd(0), enabling C-C bond formation under neutral or mildly basic conditions without disrupting the sensitive heteroaromatic core.

Retrosynthetic Logic

The target 5-aryl-1,7-naphthyridine (3) is disconnected at the biaryl bond. The strategic intermediate is this compound (1), which acts as the electrophile. The aryl partner is provided by an arylboronic acid (2).

Scheme 1: General Transformation

Experimental Protocols

Protocol A: Preparation of this compound (Precursor Synthesis)

Note: If the 5-chloro precursor is not commercially available, it is typically synthesized from the corresponding 5-hydroxy compound (1,7-naphthyridin-5(6H)-one).

Reagents: 1,7-naphthyridin-5-one, Phosphorus Oxychloride (

-

Setup: Charge a dry round-bottom flask with 1,7-naphthyridin-5-one (1.0 equiv).

-

Chlorination: Add

(10-15 equiv) carefully. The excess acts as the solvent. -

Reaction: Heat to reflux (105 °C) for 2–4 hours. Monitor by TLC (eluent: 5% MeOH in DCM) for disappearance of the polar starting material.

-

Quench (Critical): Cool the mixture to room temperature. Pour slowly onto crushed ice/water with vigorous stirring. Caution: Exothermic hydrolysis of

. -

Neutralization: Neutralize the aqueous phase to pH 8–9 using solid

or saturated -

Extraction: Extract with DCM (3x). Dry combined organics over